Heptyl Chlorosulfinate

Description

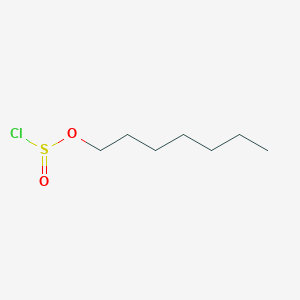

Structure

3D Structure

Properties

Molecular Formula |

C7H15ClO2S |

|---|---|

Molecular Weight |

198.71 g/mol |

IUPAC Name |

1-chlorosulfinyloxyheptane |

InChI |

InChI=1S/C7H15ClO2S/c1-2-3-4-5-6-7-10-11(8)9/h2-7H2,1H3 |

InChI Key |

JZHNXFPRMHUUBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOS(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Heptyl Chlorosulfinate from Heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of heptyl chlorosulfinate from heptanol. The reaction of primary alcohols with thionyl chloride is a fundamental and widely utilized method for the preparation of alkyl chlorides, proceeding through a key chlorosulfinate intermediate. This document outlines the underlying reaction mechanism, detailed experimental protocols, and relevant quantitative data. It is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary information to perform this transformation efficiently and safely.

Introduction

The conversion of alcohols to alkyl halides is a cornerstone of organic synthesis, enabling the introduction of a versatile functional group for subsequent nucleophilic substitution and other transformations. The use of thionyl chloride (SOCl₂) is a preferred method for the chlorination of primary alcohols due to the gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product purification. The reaction proceeds via the formation of an alkyl chlorosulfinate intermediate. While often generated in situ and converted directly to the corresponding alkyl chloride, the isolation and characterization of the chlorosulfinate ester can be of interest for mechanistic studies or as a reactive intermediate in its own right. This guide focuses on the synthesis of this compound from heptanol.

Reaction Mechanism and Signaling Pathway

The reaction of heptanol with thionyl chloride initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This results in the displacement of a chloride ion and the formation of a protonated alkyl chlorosulfite. Subsequent deprotonation, typically by the displaced chloride ion or an added base, yields the this compound intermediate. The overall transformation can be depicted as follows:

Heptyl Chlorosulfinate CAS number and molecular structure

An In-depth Technical Guide to Heptyl Chloroformate

Note to the reader: Initial searches for the compound "heptyl chlorosulfinate" did not yield a specific CAS number or readily available molecular structure. The search results consistently identified a closely related compound, heptyl chloroformate . This guide will, therefore, focus on heptyl chloroformate, providing comprehensive technical information relevant to researchers, scientists, and drug development professionals. It is plausible that "this compound" may be a less common synonym or a misnomer for heptyl chloroformate.

Chemical Identity and Molecular Structure

Heptyl chloroformate, also known as chloroformic acid heptyl ester, is an organic compound that serves as a reagent in organic synthesis.

Molecular Structure:

The structure of heptyl chloroformate consists of a heptyl group attached to a chloroformate group. The chloroformate group is characterized by a carbonyl group bonded to a chlorine atom and an oxygen atom.

Chemical Formula: C8H15ClO2

SMILES: CCCCCCCCOC(=O)Cl[1]

InChI Key: SATRZZYUXUGZIE-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of heptyl chloroformate is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 33758-34-8 | [2] |

| Molecular Weight | 178.66 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 71 °C / 7 mmHg | [2] |

| Density | 1.0 g/cm³ | [2] |

| Refractive Index | 1.4260-1.4300 | [2] |

| Purity | >98.0% (GC) | [1] |

| Solubility | Slightly soluble in Chloroform | [2] |

| Stability | Moisture sensitive, Hygroscopic | [2] |

Synthesis and Experimental Protocols

General Reaction Scheme for Chloroformate Synthesis:

Caption: General synthesis of Heptyl Chloroformate.

Experimental Considerations:

-

Reagents: Heptanol, phosgene (or a safer equivalent like triphosgene or diphosgene), and a base (e.g., pyridine) to scavenge the HCl byproduct.

-

Solvent: An inert aprotic solvent such as dichloromethane or toluene.

-

Procedure: The alcohol is typically added slowly to a solution of phosgene at low temperatures to control the exothermic reaction. The reaction is then stirred until completion.

-

Workup: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure to yield the crude chloroformate, which can be purified by distillation.

-

Safety: Phosgene is an extremely toxic gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Reactions and Applications in Drug Development

Heptyl chloroformate is a versatile reagent in organic synthesis, primarily used for the introduction of the heptyloxycarbonyl protecting group. This protecting group is valuable in the synthesis of complex molecules, including pharmaceuticals, due to its relative stability and specific deprotection conditions.

Key Reactions:

-

Protection of Amines: Heptyl chloroformate reacts with primary and secondary amines to form carbamates. This is a common strategy to protect the amine functionality during multi-step syntheses.

-

Protection of Alcohols: It can also react with alcohols to form carbonates, thereby protecting the hydroxyl group.

-

Formation of Mixed Anhydrides: Reaction with carboxylic acids can form mixed anhydrides, which are activated species for acylation reactions.

Logical Workflow for Amine Protection:

Caption: Workflow for amine protection using Heptyl Chloroformate.

Safety and Handling

Heptyl chloroformate is a hazardous chemical and should be handled with care.

-

Hazards: It is classified as corrosive and toxic. It is combustible and moisture-sensitive.[2]

-

Precautionary Measures:

-

Store in a cool, dry, well-ventilated area under an inert atmosphere.

-

Keep away from moisture, heat, and open flames.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Handle in a fume hood to avoid inhalation of vapors.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

This technical guide provides a summary of the available information on heptyl chloroformate. For more detailed experimental procedures and applications, researchers are encouraged to consult specialized chemical literature and databases.

References

Spectroscopic data (NMR, IR, Mass Spec) of Heptyl Chlorosulfinate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the expected spectroscopic data for heptyl chlorosulfinate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for this compound in public literature, this document presents predicted data based on the analysis of analogous alkyl chlorosulfinates and established spectroscopic principles. It also includes a generalized experimental protocol for its synthesis and subsequent spectroscopic analysis.

Introduction

This compound is an organic compound that serves as a reactive intermediate, primarily in the conversion of alcohols to alkyl chlorides. Its instability makes isolation and detailed characterization challenging. However, understanding its spectroscopic signature is crucial for monitoring reaction progress and ensuring the purity of subsequent products. This guide synthesizes the expected spectroscopic characteristics of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from typical values for similar functional groups and alkyl chains.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-(CH₂)₅- | 0.8 - 1.0 | Triplet | 3H |

| -(CH₂)₅-CH₂-O- | 1.2 - 1.8 | Multiplet | 10H |

| -CH₂-O-SOCl | 4.0 - 4.5 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C H₃-(CH₂)₅- | 13 - 15 |

| -(C H₂)₅-CH₂-O- | 22 - 32 |

| -C H₂-O-SOCl | 65 - 75 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| S=O stretch | 1200 - 1250 | Strong |

| S-O stretch | 800 - 900 | Strong |

| C-O stretch | 1000 - 1100 | Strong |

| S-Cl stretch | 400 - 500 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | m/z | Comments |

| [C₇H₁₅OSOCl]⁺ | 198/200 | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |

| [C₇H₁₅O]⁺ | 115 | Loss of SOCl |

| [C₇H₁₅]⁺ | 99 | Loss of OSOCl |

| [C₅H₁₁]⁺ | 71 | Fragmentation of the alkyl chain |

| [C₄H₉]⁺ | 57 | Fragmentation of the alkyl chain |

| [SOCl]⁺ | 83/85 | Isotope pattern due to ³⁵Cl/³⁷Cl |

Experimental Protocols

3.1. Synthesis of this compound

This compound is typically synthesized by the reaction of heptanol with thionyl chloride.[1] This reaction is often performed in situ and the product used directly for the synthesis of heptyl chloride.[1]

-

Materials: Heptan-1-ol, thionyl chloride (SOCl₂), and an inert solvent (e.g., dichloromethane or diethyl ether).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptan-1-ol in an excess of the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The resulting solution contains this compound and can be used for subsequent reactions or carefully concentrated under reduced pressure for analysis.

-

3.2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra of the crude reaction mixture or a purified sample dissolved in a deuterated solvent (e.g., CDCl₃).

-

Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

A thin film of the neat liquid can be analyzed between two salt plates (e.g., NaCl or KBr).

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or chemical ionization (CI).

-

The instrument will provide the mass-to-charge ratio of the molecular ion and its fragments.

-

Visualizations

Caption: Synthesis of this compound from Heptanol.

Caption: Workflow for Spectroscopic Analysis and Characterization.

References

Heptyl Chlorosulfinate: A Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl chlorosulfinate is an organic compound that belongs to the chlorosulfinate ester family. Due to the reactive nature of the chlorosulfinate group, understanding the thermal stability and decomposition pathways of this compound is critical for its safe handling, storage, and application in chemical synthesis, particularly in drug development where process safety and impurity profiling are paramount. This technical guide outlines the expected thermal behavior of this compound, provides detailed hypothetical experimental protocols for its analysis, and presents potential decomposition pathways.

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Hypothetical Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would likely reveal a single-step decomposition process.

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | ~ 120 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 145 °C |

| Final Decomposition Temperature | ~ 180 °C |

| Residual Mass at 200 °C | < 1% |

Hypothetical Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as it is heated or cooled. This analysis can determine the enthalpy of decomposition, providing insight into the energetic nature of the decomposition process.

| Parameter | Value |

| Onset of Exothermic Decomposition | ~ 122 °C |

| Peak of Exothermic Event | ~ 148 °C |

| Enthalpy of Decomposition (ΔHd) | -150 J/g (Exothermic) |

Decomposition Pathway

The decomposition of alkyl chlorosulfinates can proceed through several mechanisms, often influenced by factors such as temperature, solvent, and the presence of impurities. A plausible decomposition pathway for this compound involves the formation of an ion pair intermediate, leading to the products heptyl chloride, sulfur dioxide, and hydrochloric acid.

Caption: Proposed decomposition pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Detailed Steps:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Alumina crucible (70 µL).

-

Sample Size: 5-10 mg of this compound.

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The mass loss versus temperature curve is analyzed to determine the onset of decomposition and the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is used to determine the thermal transitions and the heat of decomposition of this compound.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Detailed Steps:

-

Instrument: A calibrated differential scanning calorimeter.

-

Pans: High-pressure stainless steel pans to contain any evolved gases.

-

Sample Size: 2-5 mg of this compound.

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp from 25 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The heat flow versus temperature curve is analyzed to identify and quantify any thermal events. The area under the decomposition exotherm is integrated to determine the enthalpy of decomposition.

Safety Considerations

Given the potential for exothermic decomposition and the release of corrosive gases (SO2 and HCl), all handling and thermal analysis of this compound should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. The use of high-pressure DSC pans is recommended to contain the decomposition products during analysis.

Conclusion

While specific data for this compound is not available, by analogy to other alkyl chlorosulfinates, it is expected to exhibit limited thermal stability, decomposing exothermically at elevated temperatures. The primary decomposition products are likely to be heptyl chloride, sulfur dioxide, and hydrochloric acid. The experimental protocols provided in this guide offer a robust framework for the detailed thermal characterization of this and similar reactive compounds, which is essential for ensuring process safety and product quality in research and development settings.

Navigating the Solubility Landscape of Heptyl Chlorosulfinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptyl chlorosulfinate is a reactive chemical intermediate of interest in organic synthesis. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive framework for determining the solubility of this compound. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for both qualitative and quantitative solubility determination. It further presents a template for systematic data recording and discusses the anticipated solubility behavior based on general chemical principles. A workflow for the experimental determination of solubility is also provided in a visual format.

Introduction: The Challenge of this compound Solubility

This compound [(CH₃(CH₂)₆OSOCl)] is an alkyl chlorosulfinate ester. These compounds are known for their reactivity, particularly their susceptibility to hydrolysis and thermal decomposition. This inherent instability presents challenges in their handling and in the precise determination of their physical properties, including solubility. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents.

Therefore, this guide provides the necessary tools for researchers to determine this data empirically in a safe and controlled manner. The following sections will detail the experimental procedures, data presentation, and expected solubility trends.

Experimental Protocols for Solubility Determination

Given the reactive nature of this compound, all experiments should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and under anhydrous conditions to the extent possible.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents and helps in selecting appropriate solvents for quantitative analysis.

Objective: To classify the solubility of this compound as soluble, partially soluble, or insoluble in a variety of organic solvents.

Materials:

-

This compound

-

Small, dry test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

A selection of anhydrous organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol).

Procedure:

-

Add approximately 0.1 mL of this compound to a dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved droplets or a second liquid phase.

-

Record the observation as "soluble" (forms a clear, homogeneous solution), "partially soluble" (solution is cloudy or a significant portion of the compound remains undissolved), or "insoluble" (no apparent dissolution).

-

Repeat the procedure for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected anhydrous organic solvents

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Syringe filters (PTFE, 0.2 µm)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector for quantification.

-

Calibrated volumetric flasks and pipettes for standard preparation.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve using the analytical instrument (GC or HPLC).

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that there should be a visible amount of undissolved liquid after equilibration.

-

Place the vial in a temperature-controlled orbital shaker and agitate until equilibrium is reached. A minimum of 24 hours is recommended, but the optimal time should be determined experimentally.

-

Once equilibrium is achieved, stop the agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved microdroplets.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated GC or HPLC method to determine the concentration.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison.

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Hexane | Nonpolar | 25 | |||

| Toluene | Nonpolar Aromatic | 25 | |||

| Diethyl Ether | Polar Aprotic | 25 | |||

| Dichloromethane | Polar Aprotic | 25 | |||

| Ethyl Acetate | Polar Aprotic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| Acetonitrile | Polar Aprotic | 25 | |||

| Methanol | Polar Protic | 25 | Potential for reaction/decomposition | ||

| Isopropanol | Polar Protic | 25 | Potential for reaction/decomposition |

Expected Solubility Trends

Based on the structure of this compound, which has a long nonpolar alkyl chain and a polar chlorosulfinate group, the following solubility trends can be anticipated:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar character of the heptyl group, good solubility is expected in nonpolar solvents based on the "like dissolves like" principle.

-

Polar Aprotic Solvents (e.g., Diethyl Ether, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile): Moderate to good solubility is expected. The polar chlorosulfinate group will interact favorably with the polar aprotic solvent molecules, while the nonpolar chain will have some favorable interactions as well.

-

Polar Protic Solvents (e.g., Methanol, Isopropanol): While some solubility might be observed, these solvents should be used with caution. The hydroxyl group of the alcohol can react with the electrophilic sulfur of the chlorosulfinate, leading to the formation of a dialkyl sulfite and HCl. This reaction would consume the this compound, giving a falsely high impression of solubility. Any solubility studies in protic solvents should be conducted at low temperatures and with rapid analysis to minimize decomposition.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a robust framework for researchers and professionals in drug development to determine the solubility of this compound in various organic solvents. By following the detailed qualitative and quantitative experimental protocols, and by being mindful of the compound's reactive nature, reliable and reproducible solubility data can be generated. This information is crucial for the successful application of this compound in synthetic chemistry and for the development of safe and efficient chemical processes.

Formation of Heptyl Chlorosulfinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl chlorosulfinate is a reactive chemical intermediate primarily formed through the reaction of 1-heptanol with thionyl chloride (SOCl₂). This guide provides an in-depth analysis of its formation mechanism, including the stereochemical pathways and the role of catalysts. Detailed experimental protocols, quantitative data, and visual diagrams of the reaction mechanism are presented to offer a comprehensive resource for laboratory applications.

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The use of thionyl chloride is a common and effective method for this conversion, proceeding through an alkyl chlorosulfinate intermediate.[1][2] Understanding the formation of this intermediate, such as this compound, is crucial for controlling reaction outcomes and optimizing synthetic routes. This guide will focus on the core mechanism of this compound formation.

The Core Reaction Mechanism

The formation of this compound from 1-heptanol and thionyl chloride is the initial and rate-determining step in the synthesis of 1-chloroheptane using this method. The overall reaction can be summarized as follows:

C₇H₁₅OH + SOCl₂ → C₇H₁₅OSOCl + HCl

This intermediate, this compound, is then susceptible to nucleophilic attack by a chloride ion to yield 1-chloroheptane.

Step-by-Step Mechanism

The reaction is initiated by the nucleophilic attack of the oxygen atom of 1-heptanol on the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated alkyl chlorosulfite intermediate.[3][4] A base, commonly pyridine, is then used to deprotonate this intermediate, yielding the neutral this compound.[3]

The subsequent reaction to form the alkyl chloride can proceed through different mechanisms, which influences the stereochemistry of the final product.

Stereochemical Considerations: Sₙi and Sₙ2 Pathways

While 1-heptanol is an achiral molecule, the stereochemical pathway is a critical consideration for reactions involving chiral alcohols.

-

Sₙi (Internal Nucleophilic Substitution): In the absence of a base like pyridine, the reaction can proceed via an Sₙi mechanism.[5] The chlorosulfite is a good leaving group that can depart, forming an intimate ion pair. The chloride from the chlorosulfite then attacks the carbocation from the same face, leading to retention of configuration.[5]

-

Sₙ2 (Bimolecular Nucleophilic Substitution): When a base such as pyridine is added, it reacts with the intermediate alkyl chlorosulfinate.[5] The chloride ion, freed from the thionyl chloride, then acts as a nucleophile and attacks the carbon atom in an Sₙ2 fashion, leading to inversion of configuration.[6]

Experimental Protocol: General Procedure for Primary Alcohols

| Parameter | Condition | Notes |

| Reactants | 1-Heptanol, Thionyl Chloride (SOCl₂) | Typically, a slight excess of thionyl chloride is used. |

| Solvent | Dichloromethane (DCM) is a common choice.[7] | The reaction can also be run neat (without solvent).[7] |

| Base (Optional) | Pyridine or Triethylamine | Used to scavenge the HCl produced and to favor the Sₙ2 pathway.[6] |

| Temperature | Typically performed at or below room temperature, often with initial cooling. | The reaction of alcohols with thionyl chloride can be vigorous. |

| Reaction Time | Varies depending on the scale and specific conditions. | Monitoring by TLC or GC is recommended. |

| Work-up | The excess thionyl chloride is removed under vacuum.[3] | The gaseous byproducts (SO₂ and HCl) are easily removed.[1] |

General Laboratory Procedure:

-

A solution of 1-heptanol in a suitable solvent (e.g., dichloromethane) is prepared in a flask equipped with a stirrer and under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the cooled solution.

-

If a base is used, it is typically added at this stage.

-

The reaction mixture is allowed to stir and may be gradually warmed to room temperature.

-

Upon completion, the volatile components (solvent, excess thionyl chloride, SO₂, and HCl) are removed under reduced pressure to yield the crude this compound.

Note: this compound is often not isolated and is used in situ for the subsequent conversion to 1-chloroheptane.

Quantitative Data

Quantitative data for the formation of this compound is not extensively reported, as it is a transient intermediate. The yield of the final product, 1-chloroheptane, is typically high.

| Product | Typical Yield | Reference |

| 1-Chloroheptane | > 90% | General expectation for primary alcohols |

Visualizing the Mechanism

The following diagrams illustrate the key mechanistic pathways in the formation of this compound and its subsequent reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scribd.com [scribd.com]

- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Discovery and Synthesis of Heptyl Chlorosulfinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heptyl chlorosulfinate, a key intermediate in organic synthesis. While a singular "discovery" paper for this specific ester has not been identified in historical literature, its synthesis is a direct application of the well-established reaction between alcohols and thionyl chloride to form alkyl chlorosulfinates. This document details the general reaction mechanism, a detailed experimental protocol for its preparation, and relevant quantitative data.

Introduction to this compound

This compound (C₇H₁₅ClSO₂) is an ester of chlorosulfurous acid. It is primarily utilized as a reactive intermediate in organic synthesis, most notably for the conversion of heptyl alcohol into heptyl chloride. The reaction proceeds through the formation of the chlorosulfinate, which then decomposes, often in the presence of a base like pyridine, to yield the corresponding alkyl chloride. The advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the final product.[1][2]

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 1-heptanol with thionyl chloride (SOCl₂).[3][4][5][6] This reaction is a standard method for the preparation of alkyl chlorosulfinates from primary alcohols.

Reaction Scheme:

CH₃(CH₂)₆OH + SOCl₂ → CH₃(CH₂)₆OSOCl + HCl (1-Heptanol + Thionyl Chloride → this compound + Hydrogen Chloride)

The reaction involves the nucleophilic attack of the oxygen atom of the alcohol on the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion.[5]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of alkyl chlorosulfinates from primary alcohols and thionyl chloride. The data is generalized due to the absence of specific literature values for this compound.

| Parameter | Value | Notes |

| Reactants | 1-Heptanol, Thionyl Chloride | Typically used in equimolar amounts or with a slight excess of thionyl chloride. |

| Solvent | Pyridine, Dichloromethane, or neat | Pyridine acts as a solvent and a base to neutralize the HCl byproduct.[5] An inert solvent like dichloromethane can also be used. The reaction can be run neat. |

| Reaction Temperature | 0 °C to room temperature | The initial reaction is often carried out at low temperatures to control the exothermic reaction and is then allowed to warm to room temperature. |

| Reaction Time | 1-3 hours | Reaction time can vary based on the scale and specific conditions. |

| Yield | > 90% | The formation of the alkyl chlorosulfinate intermediate is generally a high-yield reaction. |

Experimental Protocol

The following is a detailed experimental protocol for the laboratory-scale synthesis of this compound.

Materials:

-

1-Heptanol (1.0 eq)

-

Thionyl chloride (1.1 eq)

-

Pyridine (as solvent or catalyst, 1.1 eq)

-

Anhydrous diethyl ether (for workup)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

A clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 1-heptanol and anhydrous pyridine under an inert atmosphere.

-

The flask is cooled in an ice bath to 0 °C.

-

Thionyl chloride is added dropwise from the dropping funnel to the stirred solution over a period of 30 minutes. The temperature should be maintained below 5 °C during the addition.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature, stirring for another 1-2 hours.

-

The reaction mixture will contain the desired this compound and pyridinium hydrochloride precipitate.

-

For the isolation of the corresponding heptyl chloride, the reaction is typically heated to reflux, leading to the decomposition of the chlorosulfinate.

-

For the isolation of this compound, the pyridinium hydrochloride would be filtered off under anhydrous conditions. The resulting solution contains the crude this compound. Due to its reactivity, it is often used in the next step without further purification.

Visualizations

Reaction Pathway for the Synthesis of this compound:

Caption: Synthesis of this compound.

Experimental Workflow for the Preparation of this compound:

Caption: Experimental Workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfoxides Using Heptyl Chlorosulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxides are a pivotal class of organosulfur compounds with significant applications in medicinal chemistry and drug development. Their unique stereochemical properties at the sulfur atom and their ability to act as chiral auxiliaries make them valuable moieties in asymmetric synthesis. This document provides a detailed protocol for the synthesis of sulfoxides via the reaction of heptyl chlorosulfinate with Grignard reagents. While direct literature on this compound is limited, this protocol is based on well-established analogous reactions involving the in-situ generation of sulfinyl chlorides from the corresponding sulfinates, followed by nucleophilic attack by an organometallic reagent.

Reaction Principle

The synthesis proceeds via a two-step, one-pot procedure. First, a sodium alkylsulfinate (in this case, sodium heptylsulfinate is used as a precursor) is activated with an activating agent like oxalyl chloride to form the highly reactive this compound in situ. This intermediate is then immediately treated with a Grignard reagent (R-MgX). The organometallic reagent acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfinate, leading to the formation of the desired sulfoxide and a magnesium halide salt as a byproduct.

Experimental Protocol

Materials:

-

Sodium heptylsulfinate

-

Oxalyl chloride (2M solution in a suitable solvent like dichloromethane)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1M solution in THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and stirring bar

-

Syringes and needles

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is flushed with argon or nitrogen to ensure an inert atmosphere.

-

Addition of a Precursor to this compound: Sodium heptylsulfinate (1.0 equivalent) is added to the flask.

-

Suspension in Solvent: Anhydrous dichloromethane (or another suitable anhydrous solvent) is added to the flask to create a suspension.

-

Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

-

Activation to Form this compound: A solution of oxalyl chloride (1.1 equivalents) in the chosen solvent is added dropwise to the cooled suspension while stirring. The reaction is allowed to proceed at 0 °C for 1 hour. During this time, the sodium sulfinate is converted to the more reactive this compound in situ.

-

Further Cooling: The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: The Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents) is added dropwise via syringe to the cold reaction mixture. The mixture is stirred at -78 °C for 30 minutes.

-

Quenching the Reaction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure sulfoxide.

Data Presentation

The following table summarizes representative yields for the synthesis of various sulfoxides using the described protocol, based on analogous reactions found in the literature.

| Entry | Grignard Reagent (R in R-MgX) | Product (Heptyl-S(O)-R) | Representative Yield (%) |

| 1 | Phenyl | Heptyl Phenyl Sulfoxide | ~90% |

| 2 | 2-Pyridyl | Heptyl (Pyridin-2-yl) Sulfoxide | ~85-90% |

| 3 | 4-Methoxyphenyl | Heptyl (4-methoxyphenyl) Sulfoxide | ~88% |

| 4 | 2-Thienyl | Heptyl (Thiophen-2-yl) Sulfoxide | ~80-85% |

| 5 | Vinyl | Heptyl Vinyl Sulfoxide | ~75% |

Note: Yields are estimates based on similar reported procedures and may vary depending on the specific reaction conditions and the nature of the Grignard reagent.

Visualizing the Workflow and Reaction

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the one-pot synthesis of sulfoxides.

Caption: Reaction pathway for sulfoxide synthesis.

Application Notes and Protocols for the Use of Alkyl Chlorosulfinates in Asymmetric Synthesis

Topic: Heptyl Chlorosulfinate as a Reagent in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While "this compound" is not a commercially available or commonly cited reagent, it is likely an unstable intermediate generated in situ. The analogous and more accurately described intermediates, alkyl chlorosulfites, are pivotal in certain asymmetric syntheses of chiral sulfinate esters. This document provides detailed application notes and protocols for the generation and use of these intermediates in the stereoselective synthesis of sulfinate esters, which are valuable precursors to chiral sulfoxides and other sulfur-containing pharmacophores. Chiral sulfoxides, in particular, are a significant class of compounds in the pharmaceutical industry due to their presence in numerous biologically active molecules.

The primary strategy discussed involves the reaction of an alcohol with thionyl chloride to form a diastereomeric mixture of chlorosulfite esters. These intermediates can then react with a suitable nucleophile, controlled by a chiral auxiliary, to yield a single, predominant diastereomer of the desired sulfinate ester. This methodology provides a robust pathway to enantiomerically enriched sulfur compounds.

I. Core Concepts and Reaction Mechanisms

The asymmetric synthesis of chiral sulfinate esters using in situ generated chlorosulfites relies on the principles of diastereoselective synthesis. A chiral auxiliary, typically a chiral alcohol, is reacted with thionyl chloride to form two diastereomeric chlorosulfite esters. The subsequent nucleophilic substitution at the sulfur center by an organometallic reagent proceeds with inversion of configuration, leading to the formation of a chiral sulfinate ester with a high degree of stereocontrol.

Key Reaction Steps:

-

Formation of Diastereomeric Chlorosulfites: A chiral alcohol reacts with thionyl chloride to form a pair of diastereomeric chlorosulfite esters.

-

Diastereoselective Nucleophilic Substitution: An organometallic reagent (e.g., a Grignard reagent or an organozinc reagent) selectively attacks the sulfur atom of the chlorosulfite esters. Due to steric and electronic factors imposed by the chiral auxiliary, one diastereomer reacts preferentially, or the two diastereomers yield the same major product diastereomer, resulting in a high diastereomeric excess (d.e.).

-

Conversion to Chiral Sulfoxides (Optional): The resulting chiral sulfinate ester can be further reacted with another organometallic reagent to produce a chiral sulfoxide with complete inversion of configuration at the sulfur atom.

II. Experimental Protocols

The following protocols are generalized from common procedures in the literature and can be adapted for specific substrates, such as those involving a heptyl group.

Protocol 1: Asymmetric Synthesis of a Chiral Alkyl Sulfinate Ester

This protocol describes the synthesis of a chiral alkyl sulfinate ester using a chiral alcohol as an auxiliary.

Materials:

-

Chiral alcohol (e.g., (-)-menthol)

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Organometallic reagent (e.g., Heptylmagnesium bromide in Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is prepared.

-

Reaction of Chiral Alcohol with Thionyl Chloride: The chiral alcohol (1.0 eq) and pyridine (1.2 eq) are dissolved in anhydrous Et₂O under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath. Thionyl chloride (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The resulting mixture contains the diastereomeric chlorosulfite esters.

-

Nucleophilic Substitution: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). The heptylmagnesium bromide solution (1.5 eq) is added dropwise over 30 minutes. The reaction is stirred at -78 °C for 3 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with Et₂O (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to yield the pure chiral heptyl sulfinate ester. The diastereomeric excess can be determined by HPLC or NMR analysis.

III. Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities achieved in the asymmetric synthesis of chiral sulfinate esters using methods involving chlorosulfite intermediates.

| Chiral Auxiliary | Nucleophile (R' in R'-MgBr) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| (-)-Menthol | Methyl | Et₂O | -78 | 85-95 | >95 |

| (-)-Menthol | Ethyl | Et₂O | -78 | 80-90 | >95 |

| (-)-Menthol | Phenyl | THF | -78 | 75-85 | >90 |

| (1R,2S)-Ephedrine | n-Butyl | THF | -78 | 70-80 | >90 |

| Diacetone-D-glucose | Isopropyl | Et₂O | -78 | 80-90 | >95 |

IV. Visualizations

Diagram 1: General Workflow for Asymmetric Sulfinate Ester Synthesis

Caption: Workflow for the asymmetric synthesis of chiral sulfinate esters.

Diagram 2: Logical Relationship of Reagents and Products

Caption: Reagent and product relationships in the synthesis.

Application of Heptyl Chlorosulfinate in Peptide Synthesis: A Review of Available Literature and Protocols for Standard Coupling Methodologies

A thorough review of scientific literature and chemical databases reveals no documented application of heptyl chlorosulfinate as a reagent in peptide synthesis. While alkyl chlorosulfinates are known reagents in other areas of organic chemistry, their use for the formation of amide bonds in the context of peptide synthesis is not established.

Therefore, this document provides a detailed overview of a standard and widely accepted methodology for peptide synthesis that fulfills the user's request for comprehensive application notes, protocols, and data visualization. The following sections use the N,N'-dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) coupling methodology as a representative example to illustrate the principles and practices of modern peptide synthesis for researchers, scientists, and drug development professionals.

General Principles of Peptide Bond Formation

Peptide synthesis is the process of forming a peptide bond between the carboxyl group of one amino acid and the amino group of another.[1] Due to the presence of reactive side chains and the need to control the sequence of amino acids, protecting groups are essential.[2][3] The synthesis typically proceeds by activating the C-terminal carboxyl group of a protected amino acid, which is then coupled with the N-terminal amino group of another protected amino acid.[4] This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Application Note: DCC/HOBt-Mediated Peptide Coupling

Introduction:

The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent revolutionized peptide synthesis. DCC activates the carboxylic acid of an N-protected amino acid, allowing for nucleophilic attack by the amino group of another amino acid. However, the use of DCC alone can lead to side reactions, including racemization and the formation of N-acylurea.[4] The addition of 1-Hydroxybenzotriazole (HOBt) as an additive mitigates these side reactions. HOBt acts as a scavenger for the activated species, forming an HOBt-ester intermediate that is less prone to racemization and reacts efficiently with the amine component to form the desired peptide bond.[1]

Mechanism of Action:

-

The carboxyl group of the N-protected amino acid attacks the DCC molecule to form a highly reactive O-acylisourea intermediate.

-

HOBt rapidly reacts with the O-acylisourea to form an active HOBt-ester and N,N'-dicyclohexylurea (DCU), a poorly soluble byproduct.

-

The amino group of the second amino acid (or the growing peptide chain) then attacks the HOBt-ester, forming the peptide bond and releasing HOBt.

Advantages:

-

High coupling efficiency.

-

Cost-effective.

-

Suppression of racemization when used with HOBt.

Limitations:

-

The byproduct, DCU, is insoluble in many common solvents and can be difficult to remove completely.

-

DCC is a potent allergen and requires careful handling.

Quantitative Data:

The following table summarizes typical coupling efficiencies for DCC/HOBt-mediated solid-phase peptide synthesis (SPPS). Efficiencies are often sequence-dependent and can be influenced by factors such as steric hindrance and the aggregation of the growing peptide chain.

| Amino Acid Coupling | Typical Coupling Efficiency (%) | Notes |

| Standard Amino Acids | >99% | e.g., Alanine, Leucine, Glycine. |

| Sterically Hindered Amino Acids | 95-99% | e.g., Valine, Isoleucine. Longer coupling times or double coupling may be required. |

| Arginine | 98-99% | Requires side-chain protection (e.g., Pbf, Pmc) to prevent side reactions. |

| Histidine | 97-99% | Prone to racemization; HOBt is crucial for suppression. Side-chain protection (e.g., Trt) is used. |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling Step using Fmoc Chemistry with DCC/HOBt

This protocol describes a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support (resin).

Materials:

-

Fmoc-protected amino acid (3 equivalents)

-

HOBt (3 equivalents)

-

DCC (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Resin with N-terminally deprotected peptide chain (1 equivalent)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

-

Add the DCC solution (3 eq. in DCM) to the amino acid/HOBt mixture.

-

Allow the activation to proceed for 10-15 minutes at 0°C. A white precipitate of DCU will form.

-

-

Coupling:

-

Filter the activation mixture to remove the DCU precipitate and add the filtrate to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.

-

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

-

The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Caption: Experimental workflow for a single cycle in solid-phase peptide synthesis (SPPS).

Caption: Reaction mechanism of DCC/HOBt-mediated peptide bond formation.

References

Application Notes and Protocols for the Preparation of Sulfinamides using Heptyl Chlorosulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinamides are a valuable class of organosulfur compounds characterized by a sulfur-nitrogen bond with the sulfur atom in the +4 oxidation state. They serve as important intermediates in organic synthesis and are found as structural motifs in various biologically active molecules. The preparation of sulfinamides is a key transformation in medicinal chemistry and drug development. While various methods exist for their synthesis, this document focuses on a protocol utilizing heptyl chlorosulfinate as the starting material.

It is important to note that the use of this compound for the synthesis of sulfinamides is not widely documented in scientific literature. Therefore, the following protocols are adapted from established procedures for the reaction of analogous sulfinyl chlorides with amines. These methods are expected to be applicable to this compound due to the similar reactivity of the chlorosulfinate functional group.

Reaction Principle

The core of this synthetic approach is the nucleophilic substitution at the sulfur atom of this compound by an amine. The amine nitrogen attacks the electrophilic sulfur, leading to the displacement of the chloride leaving group and the formation of the desired sulfinamide. A base is typically added to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used to prevent hydrolysis of the chlorosulfinate starting material.

-

Inert atmosphere (e.g., nitrogen or argon) is recommended to avoid side reactions.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

Protocol 1: General Procedure for the Synthesis of N-Alkyl/N-Aryl Sulfinamides

This protocol describes a general method for the reaction of this compound with primary or secondary amines to yield the corresponding N-substituted sulfinamides.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Triethylamine (TEA) or pyridine (as a base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (for chromatography)

Procedure:

-

To a solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water (10 mL).

-

Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfinamide.

Data Presentation

The following table summarizes representative yields for the synthesis of various sulfinamides from this compound, based on expected outcomes from analogous reactions.

| Entry | Amine | Product | Expected Yield (%) |

| 1 | Aniline | N-Phenylheptane-1-sulfinamide | 85-95 |

| 2 | Benzylamine | N-Benzylheptane-1-sulfinamide | 80-90 |

| 3 | Morpholine | 4-(Heptylsulfinyl)morpholine | 75-85 |

| 4 | Diethylamine | N,N-Diethylheptane-1-sulfinamide | 70-80 |

Mandatory Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of sulfinamides.

Reaction Mechanism

Caption: Proposed reaction mechanism for sulfinamide formation.

Application Notes and Protocols: Reaction of Heptyl Chlorosulfinate with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of alkyl chlorosulfinates with Grignard reagents represents a robust and versatile method for the formation of sulfoxides. This class of organosulfur compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfoxide moiety in a variety of pharmacologically active molecules. The chirality at the sulfur atom in sulfoxides can play a crucial role in their biological activity, making stereoselective synthesis a key area of research.

This document provides detailed application notes and experimental protocols for the reaction of heptyl chlorosulfinate with Grignard reagents, yielding heptyl aryl or heptyl alkyl sulfoxides. The protocols are designed to be adaptable for various Grignard reagents, allowing for the synthesis of a diverse library of sulfoxides.

Reaction Principle

The core of this synthetic transformation is the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic sulfur atom of this compound. This results in the displacement of the chloride ion and the formation of a new carbon-sulfur bond, yielding the corresponding sulfoxide. The reaction typically proceeds with inversion of configuration at the sulfur center, a critical consideration in asymmetric synthesis.

Experimental Protocols

Protocol 1: Preparation of n-Heptyl Chlorosulfinate

This protocol is adapted from the synthesis of n-butyl sulfite from n-butyl alcohol and thionyl chloride.

Materials:

-

n-Heptanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Pyridine (optional, to neutralize HCl)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas bubbler (to vent HCl gas safely into a trap). The entire apparatus should be under a positive pressure of inert gas (nitrogen or argon).

-

Reactant Charging: In the flask, place n-heptanol dissolved in a minimal amount of anhydrous diethyl ether.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride dropwise from the dropping funnel to the stirred solution of n-heptanol. The addition should be slow to control the exothermic reaction and the evolution of HCl gas. If pyridine is used, it can be added to the heptanol solution before the addition of thionyl chloride.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: After cooling, the reaction mixture is carefully concentrated under reduced pressure to remove the solvent and any excess thionyl chloride.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Expected Yield: Yields for this type of reaction are typically in the range of 70-85%.

Protocol 2: Synthesis of Heptyl Phenyl Sulfoxide via Grignard Reaction

This is a general protocol for the reaction of an alkyl chlorosulfinate with a Grignard reagent.

Materials:

-

This compound

-

Phenylmagnesium bromide solution in THF (or other desired Grignard reagent)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (round-bottom flask, syringe, septum)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a rubber septum, place a solution of this compound in anhydrous THF under an inert atmosphere.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution via syringe to the stirred solution of this compound. The reaction is typically rapid.

-

Quenching: After the addition is complete (monitor by TLC if necessary), quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude heptyl phenyl sulfoxide can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Representative Spectroscopic Data for Alkyl Aryl Sulfoxides

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Methyl Phenyl Sulfoxide | 7.62-7.60 (m, 2H), 7.51-7.44 (m, 3H), 2.68 (s, 3H)[1] | 145.55, 130.90, 129.22, 123.35, 43.80[1] | ~1040-1060 (S=O stretch) |

| Diphenyl Sulfoxide | 7.66-7.64 (m, 4H), 7.49-7.42 (m, 6H)[1] | 145.57, 131.03, 129.31, 124.76[1] | ~1040-1060 (S=O stretch) |

| Heptyl Phenyl Sulfoxide (Predicted) | ~7.6 (m, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~2.8 (t, 2H, -S(O)-CH₂-), ~1.7 (m, 2H), ~1.2-1.4 (m, 8H), ~0.9 (t, 3H, -CH₃) | ~145 (Ar-C), ~131 (Ar-C), ~129 (Ar-C), ~124 (Ar-C), ~60 (-S(O)-CH₂-), ~31, ~29, ~28, ~22, ~14 (-CH₃) | ~1040-1060 (S=O stretch) |

Note: The data for Heptyl Phenyl Sulfoxide is predicted based on analogous structures. Actual experimental values may vary.

Mandatory Visualizations

Caption: General reaction scheme for the synthesis of heptyl sulfoxide.

Caption: Experimental workflow for the synthesis of heptyl sulfoxide.

References

Application Notes and Protocols for Stereoselective Reactions with Heptyl Chlorosulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfinates are valuable intermediates in the synthesis of a wide range of sulfur-containing chiral compounds, which are of significant interest in medicinal chemistry and materials science. The stereoselective synthesis of these compounds is a key challenge. While specific literature on the stereoselective reactions of heptyl chlorosulfinate is not extensively available, its reactivity can be inferred from analogous sulfinyl chlorides, such as p-toluenesulfinyl chloride. These analogues undergo highly stereoselective reactions with alcohols in the presence of chiral catalysts to afford enantioenriched sulfinate esters.[1][2]

This document provides detailed protocols and application notes for the proposed stereoselective synthesis of chiral heptyl sulfinate esters, based on established methodologies for similar sulfinyl chlorides. The protocols and data presented herein are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this compound in stereoselective synthesis.

Data Presentation: Enantioselective Synthesis of Chiral Sulfinates with Analogous Sulfinyl Chlorides

The following table summarizes the results from the enantioselective reaction of p-toluenesulfinyl chloride with various alcohols in the presence of a chiral diamine catalyst, as a proxy for the expected reactivity of this compound.

| Entry | Alcohol | Chiral Diamine Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methanol | (1S,2S)-N,N'-dibenzyl-1,2-diaminocyclohexane | 85 | 76 |

| 2 | Ethanol | (1S,2S)-N,N'-dibenzyl-1,2-diaminocyclohexane | 82 | 72 |

| 3 | 1-Propanol | (1S,2S)-N,N'-dibenzyl-1,2-diaminocyclohexane | 88 | 75 |

| 4 | 2-Propanol | (1S,2S)-N,N'-dibenzyl-1,2-diaminocyclohexane | 75 | 68 |

| 5 | Benzyl Alcohol | (1S,2S)-N,N'-dibenzyl-1,2-diaminocyclohexane | 92 | 70 |

Data is analogous from studies on p-toluenesulfinyl chloride and is intended to be representative.[2]

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Synthesis of Heptyl Sulfinate Esters using a Chiral Diamine Catalyst

This protocol describes a general method for the enantioselective synthesis of a chiral heptyl sulfinate ester from this compound and an alcohol, using a chiral diamine as a catalyst.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol, benzyl alcohol)

-

(1S,2S)-N,N'-dibenzyl-1,2-diaminocyclohexane (or other suitable chiral diamine)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral diamine (0.12 mmol) and anhydrous dichloromethane (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add triethylamine (0.3 mmol) to the solution.

-

Slowly add a solution of this compound (0.1 mmol) in anhydrous dichloromethane (1 mL) to the cooled reaction mixture.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the desired alcohol (0.12 mmol) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired chiral heptyl sulfinate ester.

-

Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Reaction Scheme

Caption: General scheme for the synthesis of chiral heptyl sulfinate esters.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for stereoselective sulfinylation.

References

Application Notes and Protocols: Heptyl Chlorosulfinate in Protecting Group Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while chemical transformations are carried out elsewhere in the molecule. This strategy allows for enhanced selectivity and control over the synthetic route.

This document provides detailed application notes and protocols for the use of heptyl chlorosulfinate as a novel reagent for the protection of alcohols. While not a widely documented reagent, its application can be extrapolated from the well-established chemistry of analogous sulfinyl chlorides and sulfinate esters. This compound offers a potentially valuable tool for chemists due to the unique lipophilic properties imparted by the heptyl group, which may offer advantages in solubility and purification in certain solvent systems. The resulting heptyl sulfinate ester acts as the protected form of the alcohol.

Mechanism of Protection

The protection of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the chlorosulfinate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

This protocol describes a general method for the formation of a heptyl sulfinate ester from a primary alcohol.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine (1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine.

-

Slowly add this compound to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired heptyl sulfinate ester.

Protocol 2: General Procedure for the Deprotection of a Heptyl Sulfinate Ester

This protocol outlines a mild acidic method for the cleavage of the heptyl sulfinate protecting group to regenerate the parent alcohol.

Materials:

-

Heptyl sulfinate ester (1.0 eq)

-

Methanol or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the heptyl sulfinate ester in methanol or THF.

-

Add 1 M HCl dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the excess acid by the addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Data Presentation

The following tables summarize hypothetical quantitative data for the protection of various alcohols with this compound and their subsequent deprotection, based on typical yields for similar protecting group strategies.

Table 1: Protection of Various Alcohols with this compound

| Entry | Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl Alcohol | Benzyl heptyl sulfinate | 2 | 92 |

| 2 | 1-Octanol | Octyl heptyl sulfinate | 3 | 88 |

| 3 | Cyclohexanol | Cyclohexyl heptyl sulfinate | 4 | 85 |

| 4 | (R)-2-Butanol | (R)-sec-Butyl heptyl sulfinate | 3.5 | 89 |

Table 2: Deprotection of Heptyl Sulfinate Esters

| Entry | Substrate (Heptyl Sulfinate Ester) | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl heptyl sulfinate | Benzyl Alcohol | 1 | 95 |

| 2 | Octyl heptyl sulfinate | 1-Octanol | 1.5 | 93 |

| 3 | Cyclohexyl heptyl sulfinate | Cyclohexanol | 2 | 91 |

| 4 | (R)-sec-Butyl heptyl sulfinate | (R)-2-Butanol | 1.5 | 94 |

Visualizations

Diagram 1: Signaling Pathway for Alcohol Protection

Caption: Reaction mechanism for the protection of an alcohol.

Diagram 2: Experimental Workflow for Alcohol Protection and Deprotection

Troubleshooting & Optimization

Technical Support Center: Synthesis of Heptyl Chlorosulfinate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of Heptyl Chlorosulfinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound is synthesized through the reaction of a heptanol isomer (e.g., n-heptanol) with thionyl chloride (SOCl₂). The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, leading to the formation of the chlorosulfinate and hydrochloric acid (HCl). This reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl produced.

Q2: Why is temperature control crucial during the synthesis?

A2: Temperature control is critical to prevent the decomposition of the this compound intermediate into heptyl chloride and sulfur dioxide (SO₂).[1] This subsequent reaction is often desired for producing alkyl chlorides but is a loss of yield if the chlorosulfinate is the target product. Exothermic reactions can also lead to the formation of unwanted byproducts.

Q3: What is the role of pyridine in this reaction?

A3: Pyridine serves two main purposes. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing acid-catalyzed side reactions.[2] Secondly, it can act as a nucleophilic catalyst, activating the thionyl chloride and facilitating the reaction with the alcohol.[3]

Q4: What are the common impurities or byproducts I might encounter?

A4: Common impurities include unreacted heptanol, heptyl chloride (from decomposition of the desired product), and diheptyl sulfite, which can form if the stoichiometry is not carefully controlled. Residual pyridine and thionyl chloride may also be present.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting alcohol. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the formation of the product and any byproducts.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of this compound | 1. Decomposition of the product: The reaction temperature may be too high, causing the this compound to decompose into heptyl chloride.[1] 2. Incomplete reaction: Insufficient reaction time or inadequate mixing. 3. Poor quality reagents: The heptanol may contain water, which reacts with thionyl chloride. The thionyl chloride may have decomposed. | 1. Maintain a low reaction temperature, typically between 0°C and 5°C. Add the thionyl chloride dropwise to control the exothermic reaction. 2. Increase the reaction time and ensure efficient stirring. Monitor the reaction by TLC until the starting alcohol is consumed. 3. Use anhydrous heptanol and freshly distilled thionyl chloride. |

| Presence of Significant Heptyl Chloride Impurity | Thermal decomposition of the chlorosulfinate: This is the most likely cause, as the chlorosulfinate is an intermediate in the conversion of alcohols to alkyl chlorides.[4][5] | Work up the reaction at a low temperature and avoid excessive heating during solvent removal. If possible, use the this compound in the next step without purification. |

| Formation of Diheptyl Sulfite | Incorrect stoichiometry: An excess of heptanol relative to thionyl chloride can lead to the formation of the sulfite diester. | Use a slight excess of thionyl chloride (e.g., 1.1 to 1.2 equivalents) relative to the heptanol. |